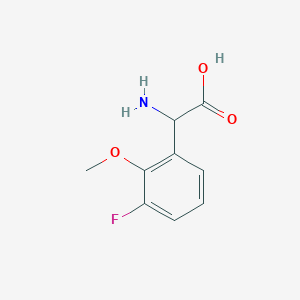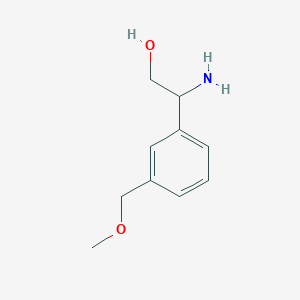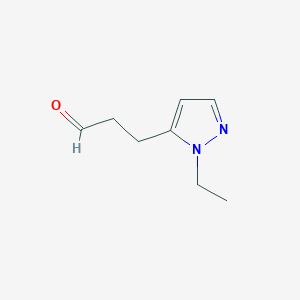
3-(1-ethyl-1H-pyrazol-5-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1H-pyrazol-5-yl)propanal is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a propanal group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)propanal can be achieved through various methods. One common approach involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with propanal under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
3-(1-Ethyl-1H-pyrazol-5-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, while reduction produces 3-(1-ethyl-1H-pyrazol-5-yl)propanol .
Applications De Recherche Scientifique
3-(1-Ethyl-1H-pyrazol-5-yl)propanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Research on this compound includes its potential as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
3-(1-Ethyl-1H-pyrazol-5-yl)propanal can be compared with other pyrazole derivatives, such as 3-(1-methyl-1H-pyrazol-5-yl)propanal and 3-(1-phenyl-1H-pyrazol-5-yl)propanal. While these compounds share a similar core structure, the presence of different substituents at the 1-position of the pyrazole ring imparts unique properties and reactivity to each compound. For instance, the ethyl group in this compound may enhance its lipophilicity and influence its interaction with biological targets compared to its methyl or phenyl analogs .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-(2-ethylpyrazol-3-yl)propanal |
InChI |
InChI=1S/C8H12N2O/c1-2-10-8(4-3-7-11)5-6-9-10/h5-7H,2-4H2,1H3 |
Clé InChI |
BUVXXDDUHZXJOV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


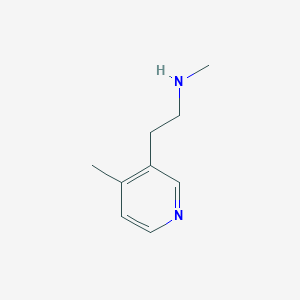

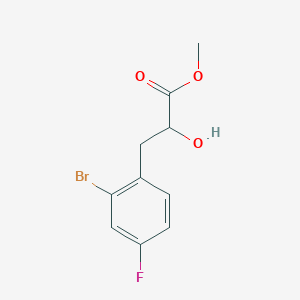
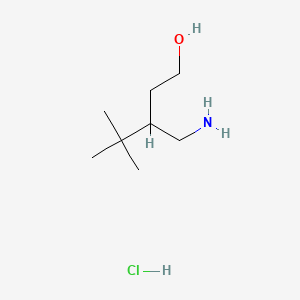
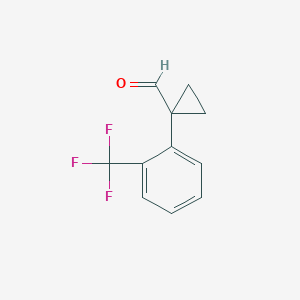
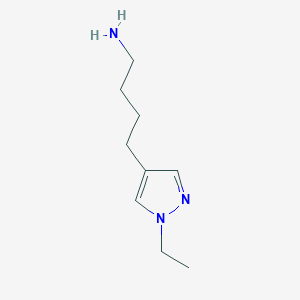
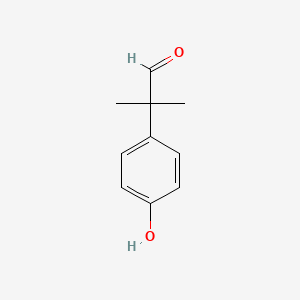

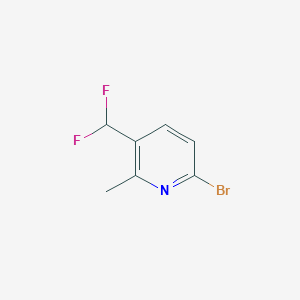
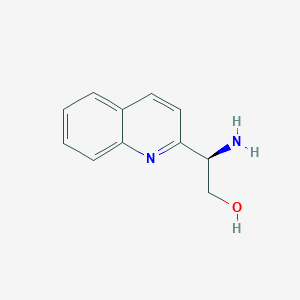
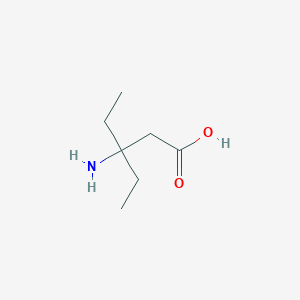
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
